(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
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Description
(5-Bromo-2-hydroxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H16BrN3OS2 and its molecular weight is 422.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the compound . They found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Electrochemical Synthesis : Amani and Nematollahi (2012) explored the electrochemical synthesis based on the oxidation of similar compounds, highlighting the potential for creating new arylthiobenzazoles through electrochemical methods (Amani & Nematollahi, 2012).
Synthesis of Related Compounds : A study by Krishna Reddy et al. (2013) on the synthesis of new urea and thiourea derivatives of piperazine, doped with another compound, Febuxostat, sheds light on the chemical versatility and potential biological applications of such compounds (Krishna Reddy et al., 2013).
Potential Vasodilation Properties : Girgis et al. (2008) synthesized new 3-pyridinecarboxylates, including compounds structurally related to the one , and found them to show considerable vasodilation potency (Girgis et al., 2008).
Analogs as 5-HT1A Receptor Ligands : Zhuang et al. (1998) reported on isoindol-1-one analogues of a related compound, p-MPPI, as ligands for 5-HT1A receptors, indicating potential applications in neurological research (Zhuang et al., 1998).
Properties
IUPAC Name |
[4-(5-bromo-2-hydroxybenzenecarbothioyl)piperazin-1-yl]-pyridin-2-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS2/c18-12-4-5-15(22)13(11-12)16(23)20-7-9-21(10-8-20)17(24)14-3-1-2-6-19-14/h1-6,11,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECSUWWDMPAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC=CC=N2)C(=S)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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